4,4'-Sulfanediylbis(2-methylbenzene-1-thiol)
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Overview
Description
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol): is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of two thiol groups attached to a sulfanediyl bridge, which connects two methylbenzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) typically involves the reaction of 2-methylbenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Step 1: 2-methylbenzenethiol is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Sulfur dichloride is slowly added to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of the desired product.
Step 4: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and enzyme activity.
Comparison with Similar Compounds
4,4’-Sulfinylbis(2-methylbenzene-1-thiol): Contains a sulfinyl group instead of a sulfanediyl bridge.
4,4’-Ditolyl sulfoxide: Features a sulfoxide group connecting the benzene rings.
Bis(4-methylphenyl) sulfoxide: Similar structure but with a sulfoxide group.
Uniqueness: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) is unique due to its sulfanediyl bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
218625-67-3 |
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Molecular Formula |
C14H14S3 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-methyl-4-(3-methyl-4-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C14H14S3/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 |
InChI Key |
UMRAPFOXRCGLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)S)C)S |
Origin of Product |
United States |
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